1-(Pyridin-3-yl)but-3-en-1-amine
Description
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-pyridin-3-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-2-4-9(10)8-5-3-6-11-7-8/h2-3,5-7,9H,1,4,10H2 |
InChI Key |
RZGASQMKKMRHBR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CN=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Pyridine Derivatives and Butenylamine Precursors
The synthesis of 1-(Pyridin-3-yl)but-3-en-1-amine typically involves coupling or substitution reactions starting from pyridine derivatives and butenylamine precursors. While specific procedures for the 3-pyridyl isomer are less directly reported, analogies can be drawn from closely related compounds such as (S)-1-(Pyridin-2-yl)but-3-en-1-amine, which share structural similarity.
- Starting Materials: Pyridine or substituted pyridine (3-pyridyl derivatives), and but-3-en-1-amine or protected amine precursors.
- Reaction Conditions: Reactions are performed under inert atmospheres (e.g., nitrogen or argon) to avoid oxidation, typically in solvents like dichloromethane or toluene.
- Catalysts: Transition metal catalysts such as palladium or nickel complexes facilitate coupling reactions (e.g., Buchwald-Hartwig amination).
- Purification: Products are purified by column chromatography or recrystallization to achieve high purity.
This approach is supported by synthesis strategies used for related pyridinyl butenylamines, which highlight the use of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions under mild conditions to afford the desired amines in good yields.
Metal-Free Synthesis via Imine Intermediates
A metal-free synthetic route involves the formation of imine intermediates from aldehydes and amines, followed by reduction or further transformation to yield homoallylamines structurally related to this compound.
- Procedure: Aldehydes (such as pyridine-3-carboxaldehyde) react with amines under mild conditions, often in the presence of molecular sieves and solvents like hexafluoroisopropanol (HFIP).
- Reaction Time: Typically 3 to 18 hours at room temperature.
- Outcome: High yields (up to 99%) of imine intermediates that can be subsequently converted to the target amine.
This method avoids the use of metal catalysts and harsh conditions, offering an environmentally friendly alternative with excellent yields and selectivity.
Curtius Rearrangement-Based Synthesis for Pyridin-3-yl Amines
Though more commonly applied for related intermediates in pharmaceutical syntheses (e.g., nilotinib and imatinib), the Curtius rearrangement strategy can be adapted for the preparation of pyridin-3-yl amines.
- Key Steps: Acid chlorides derived from pyridine carboxylic acids are converted into acyl azides using reagents like DPPA (diphenylphosphoryl azide). Subsequent thermal rearrangement yields isocyanates, which upon hydrolysis provide the amine.
- Solvents: Toluene or mixtures with tert-butanol.
- Yields: Moderate to good yields (~60%), with purity improvements when carbamate intermediates are isolated.
- Considerations: Phosphorous salt impurities from DPPA require careful purification.
Summary of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Palladium-Catalyzed Coupling | Pyridine derivatives, butenylamine, Pd catalyst, inert atmosphere, toluene/DCM | High selectivity, scalable | 70–85 | Requires metal catalyst, inert atmosphere |
| Metal-Free Imine Formation | Pyridine-3-carboxaldehyde, amine, HFIP, molecular sieves, room temp | Environmentally friendly, mild | 95–99 | Avoids metals, high yield |
| Curtius Rearrangement | Acid chloride, DPPA, triethylamine, toluene, hydrolysis | Useful for complex intermediates | ~60 | Moderate yield, requires purification |
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and UV detection at 254 nm is standard for quantifying purity and impurities.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (HRMS) confirm molecular structure and formula.
- Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen atmosphere assesses compound stability.
- Enantiomeric Purity: Chiral HPLC or NMR with chiral shift reagents are used when stereochemistry is relevant.
Research Insights and Optimization
- Optimization of reaction conditions such as solvent choice, temperature, and catalyst loading significantly impacts yield and purity.
- Continuous flow systems have been reported to enhance reaction efficiency and scalability in industrial settings.
- The choice of protecting groups and resolving agents is critical for enantioselective synthesis when applicable.
- Metal-free methods are gaining traction due to environmental and cost considerations.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)but-3-en-1-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)but-3-en-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Pyridin-3-yl derivatives exhibit distinct electronic profiles compared to phenyl-substituted analogs. For instance, the pyridine ring’s electron-withdrawing nature may reduce amine basicity relative to methoxy- or fluorine-substituted phenyl groups .
- Synthetic Yields : Aryl nitriles with electron-donating groups (e.g., methoxy) achieve higher yields (~89%) compared to halogenated analogs, possibly due to stabilization of intermediates .
Functionalized Derivatives
- This derivative is a component of rivanicline galactarate, a nicotinic receptor agonist for ulcerative colitis .
- 1-(Pyridin-3-yl)-N-(3,4,5-trimethoxybenzyl)methanamine : The trimethoxybenzyl group enhances hydrophobicity, likely improving blood-brain barrier penetration .
Stereochemical and Cyclic Modifications
- (S)-1-(2,4-Dimethylphenyl)but-3-en-1-amine : Chiral center introduces stereoselectivity in interactions; enantiomeric purity is critical for pharmaceutical applications (CAS 1270285-54-5) .
Biological Activity
1-(Pyridin-3-yl)but-3-en-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
This compound is characterized by its pyridine ring and a butenyl side chain. The synthesis typically involves reactions between pyridine derivatives and appropriate amines, leading to various substituted products that can exhibit diverse biological activities. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for further chemical modifications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms involving enzyme inhibition that disrupts microbial metabolism.
Anticancer Activity
The compound's anticancer properties have been explored extensively. For instance, derivatives of pyridine compounds have shown significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies reported IC50 values ranging from 0.23 μM to 0.80 μM, indicating potent growth inhibition . The mechanism appears to involve apoptosis induction via mitochondrial pathways, as evidenced by increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3 .
Case Studies
Several case studies highlight the efficacy of this compound in treating diseases:
- Study on Anticancer Efficacy : A study investigated a series of pyridinyl derivatives for their anticancer activity against various cell lines. The most active compound displayed an IC50 value of 0.34 μM against MCF-7 cells, demonstrating its potential as a therapeutic agent in oncology .
- Antimicrobial Evaluation : Another research effort assessed the compound's antimicrobial properties against Mycobacterium tuberculosis. Compounds derived from similar structures exhibited IC50 values between 1.35 to 2.18 μM, suggesting that modifications to the pyridine ring can enhance activity against tuberculosis .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes crucial for microbial growth and cancer cell proliferation, leading to reduced viability in treated cells.
- Apoptosis Induction : Evidence suggests that treatment with this compound results in mitochondrial dysfunction in cancer cells, characterized by loss of membrane potential and increased reactive oxygen species (ROS) production .
Comparative Analysis of Biological Activity
| Activity Type | IC50 Value (μM) | Cell Line / Pathogen | Mechanism |
|---|---|---|---|
| Anticancer | 0.23 - 0.80 | MCF-7, HepG2 | Apoptosis induction via mitochondrial pathway |
| Antimicrobial | 1.35 - 2.18 | Mycobacterium tuberculosis | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
